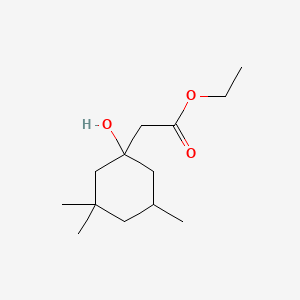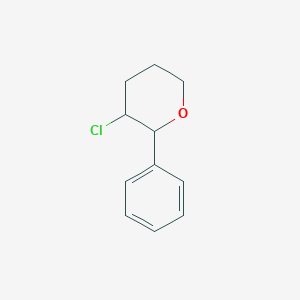![molecular formula C12H15N3S B8717251 N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B8717251.png)
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-3-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-3-ylethanamine is a synthetic organic compound that features a thiazole ring and a pyridine ring. Compounds containing these rings are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-3-ylethanamine typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Chichibabin synthesis, which involves the cyclization of an aldehyde with ammonia and an α,β-unsaturated carbonyl compound.
Coupling of the Rings: The final step involves coupling the thiazole and pyridine rings through an alkylation reaction, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-3-ylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-3-ylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylthiazol-5-ylmethyl)-N-(2-pyridin-2-ylethyl)amine
- N-(4-methylthiazol-5-ylmethyl)-N-(2-pyridin-4-ylethyl)amine
- N-(4-methylthiazol-5-ylmethyl)-N-(2-pyridin-3-ylmethyl)amine
Uniqueness
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-3-ylethanamine is unique due to its specific substitution pattern on the thiazole and pyridine rings, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H15N3S |
|---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-3-ylethanamine |
InChI |
InChI=1S/C12H15N3S/c1-10-12(16-9-15-10)8-14-6-4-11-3-2-5-13-7-11/h2-3,5,7,9,14H,4,6,8H2,1H3 |
InChI Key |
JNBGAQFZJJBHAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNCCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


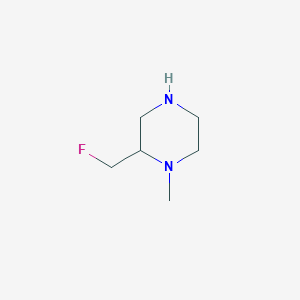
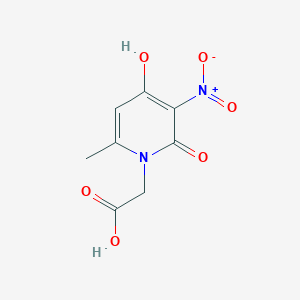
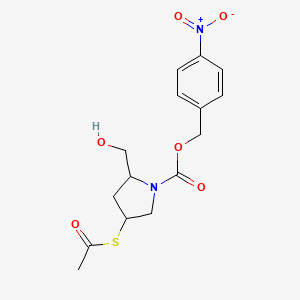
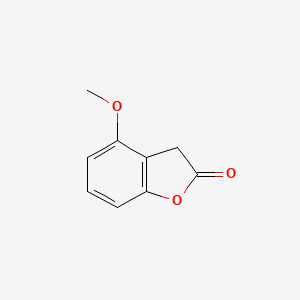
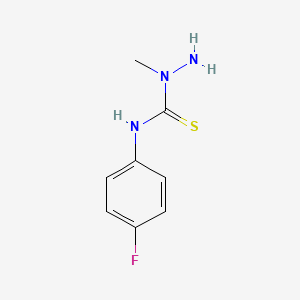
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B8717194.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-2-(trimethylsilyl)-](/img/structure/B8717202.png)
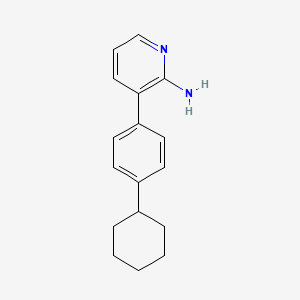
![2-[5-(3-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B8717225.png)
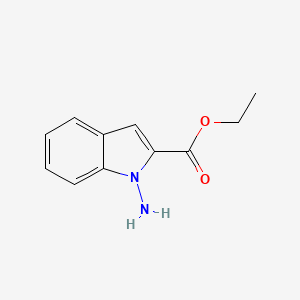
![3-(2-Chloroethyl)-9-hydroxy-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B8717237.png)
